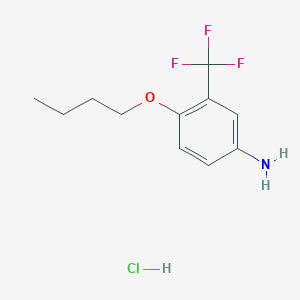

4-Butoxy-3-(trifluoromethyl)aniline hydrochloride

Description

Propriétés

IUPAC Name |

4-butoxy-3-(trifluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3NO.ClH/c1-2-3-6-16-10-5-4-8(15)7-9(10)11(12,13)14;/h4-5,7H,2-3,6,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMDOXXIWTWWQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nitration and Reduction Route (Based on Analogous Methods for Related Compounds)

A patent describing the preparation of 4-chloro-3-(trifluoromethyl)aniline hydrochloride provides a useful analogous synthetic route that can be adapted for 4-butoxy-3-(trifluoromethyl)aniline hydrochloride synthesis:

| Step | Reaction Type | Reagents & Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Nitration | Concentrated HNO3 added dropwise to 1-chloro-2-(trifluoromethyl)benzene in sulfuric acid, heated 3.5 h | 4-nitro-2-chloro-1-(trifluoromethyl)benzene | Careful temperature control to avoid over-nitration |

| 2 | Catalytic hydrogenation | Pd-C catalyst, methanol solvent, room temperature, 8 h hydrogenation | 4-amino-2-chloro-1-(trifluoromethyl)benzene | Reduction of nitro to aniline group |

| 3 | Salt formation | Dissolution in solvent, HCl gas introduction, filtration, drying | 4-amino-3-(trifluoromethyl)benzene hydrochloride | Formation of hydrochloride salt for isolation |

Adaptation for butoxy substitution: The chlorine substituent at the 4-position could be replaced by nucleophilic aromatic substitution with butanol or a butoxy precursor to install the butoxy group prior to or after the nitration step, depending on reactivity.

Buchwald–Hartwig Coupling for Aromatic Amines with Butoxy Substitution

A recent research article describes the synthesis of substituted anilines bearing trifluoromethyl groups via palladium-catalyzed Buchwald–Hartwig amination, which can be adapted to prepare 4-butoxy-3-(trifluoromethyl)aniline derivatives:

| Step | Reaction Type | Reagents & Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Buchwald–Hartwig coupling | Palladium(II) acetate, RuPhos ligand, caesium carbonate base, toluene solvent, 110 °C, 24-48 h | 4-butoxy-3-(trifluoromethyl)aniline intermediate | Coupling of 1-bromo-2-nitro-4-(trifluoromethyl)benzene with butanol derivative |

| 2 | Reduction and purification | Silica gel filtration, column chromatography | Pure 4-butoxy-3-(trifluoromethyl)aniline | High purity product after chromatographic separation |

This method allows for selective installation of the butoxy group via palladium-catalyzed cross-coupling, followed by reduction of the nitro group to an amine.

Salt Formation to Obtain Hydrochloride

The free amine 4-butoxy-3-(trifluoromethyl)aniline is converted to its hydrochloride salt by treatment with hydrogen chloride gas or aqueous HCl under controlled pH and temperature conditions. This step improves the compound’s stability and facilitates isolation as a crystalline solid.

Comparative Data Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations | Yield Range |

|---|---|---|---|---|

| Nitration + Reduction + Salt | Nitration → Catalytic hydrogenation → HCl salt formation | Established, scalable, cost-effective | Requires careful control of nitration, possible regioselectivity issues | Moderate to high (60-85%) |

| Buchwald–Hartwig Coupling | Pd-catalyzed amination → Reduction → Purification → Salt | High selectivity, mild conditions | Expensive catalysts, longer reaction times | Moderate (50-70%) |

Research Findings and Notes

- The nitration step must be carefully controlled to avoid over-nitration or formation of undesired isomers.

- Catalytic hydrogenation with Pd-C is a mild and effective method for reducing nitro groups to amines without affecting other substituents like trifluoromethyl.

- Buchwald–Hartwig coupling offers a modern, selective approach to install the butoxy group on a trifluoromethyl-substituted aromatic ring, though it requires palladium catalysts and ligands, which increase cost.

- Formation of the hydrochloride salt is critical for product stability, crystallinity, and ease of handling.

- Purification methods such as recrystallization and column chromatography are essential to obtain high-purity products suitable for further applications.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Butoxy-3-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines .

Applications De Recherche Scientifique

Medicinal Chemistry

4-Butoxy-3-(trifluoromethyl)aniline hydrochloride has potential applications as an intermediate in the synthesis of pharmaceuticals. The trifluoromethyl group enhances metabolic stability and bioavailability, which are critical factors in drug design. Preliminary studies suggest that this compound may interact with specific biological targets, potentially influencing metabolic pathways and exhibiting therapeutic effects.

Case Study: Anticancer Activity

Research indicates that compounds with trifluoromethyl substitutions often display enhanced anticancer properties. For instance, derivatives of similar structures have shown promising results in inhibiting cancer cell proliferation in vitro. Further studies are needed to explore the specific mechanisms of action for 4-butoxy-3-(trifluoromethyl)aniline hydrochloride against cancer cell lines.

The compound's interactions with biological systems have garnered attention in biochemical research. Initial findings suggest that it may serve as a modulator for certain enzymes or receptors involved in metabolic processes.

Case Study: Enzyme Interaction

Studies have shown that compounds with similar structures can act as enzyme inhibitors or activators, affecting pathways related to inflammation or metabolism. Investigating the specific interactions of 4-butoxy-3-(trifluoromethyl)aniline hydrochloride with target enzymes could lead to new therapeutic strategies.

Mécanisme D'action

The mechanism of action of 4-Butoxy-3-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The compound is compared to analogs with trifluoromethyl, alkoxy, or aniline modifications. Key examples include:

Physicochemical Properties

- Lipophilicity : The butoxy group in 4-Butoxy-3-(trifluoromethyl)aniline hydrochloride enhances lipophilicity compared to analogs with shorter alkoxy chains (e.g., methoxy or ethoxy), improving membrane permeability in antifungal applications .

- Solubility : Hydrochloride salts (e.g., 4-Butoxy-3-CF₃-aniline vs. neutral N,N-dimethyl-4-CF₃-aniline) exhibit higher water solubility due to ionic character, critical for bioavailability .

- Electronic Effects: The electron-withdrawing -CF₃ group stabilizes the aniline ring, reducing reactivity in nucleophilic substitutions compared to non-fluorinated analogs .

Activité Biologique

4-Butoxy-3-(trifluoromethyl)aniline hydrochloride (C11H14F3N•HCl) is a synthetic compound characterized by its unique structural features, including a butoxy group and a trifluoromethyl moiety attached to an aniline backbone. This compound has garnered attention in various fields, particularly medicinal chemistry, due to its potential biological activities and interactions with various biomolecules. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant findings from recent studies.

- Molecular Formula : C11H14F3N•HCl

- Molecular Weight : 269.69 g/mol

- Structure : The presence of the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and biological interactions.

The biological activity of 4-butoxy-3-(trifluoromethyl)aniline hydrochloride is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key aspects include:

- Lipophilicity : The trifluoromethyl group increases the compound's lipophilicity, which aids in penetrating cellular membranes.

- Target Interaction : Preliminary studies suggest that the compound interacts with various enzymes and receptors, potentially modulating their activity and influencing metabolic pathways .

Biological Activities

Research indicates that 4-butoxy-3-(trifluoromethyl)aniline hydrochloride exhibits a range of biological activities:

Data Table: Biological Activity Overview

Case Studies

While specific case studies focusing solely on 4-butoxy-3-(trifluoromethyl)aniline hydrochloride are sparse, several related studies provide insights into its potential applications:

- Cancer Cell Line Studies : Compounds with similar structures have been evaluated for their antiproliferative activities against multiple cancer cell lines. For instance, derivatives exhibiting halogen substitutions demonstrated significant potency in inhibiting tubulin polymerization, which is critical for cancer cell division .

- Enzyme Inhibition Research : Studies on aromatic amines indicate that structural modifications can lead to significant changes in enzyme interaction profiles. These findings suggest that further exploration of 4-butoxy-3-(trifluoromethyl)aniline hydrochloride could reveal similar inhibitory effects on key metabolic enzymes .

Q & A

Q. What advanced spectroscopic methods aid in distinguishing positional isomers of trifluoromethyl-aniline derivatives?

- Methodology :

- 19F NMR : Fluorine chemical shifts are sensitive to substituent positions (e.g., para vs. meta trifluoromethyl groups).

- X-ray Crystallography : Resolves structural ambiguities (e.g., crystal packing of 4-methoxy-3-(trifluoromethyl)aniline derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.